molecular formula C10H14F2O2 B13310404 2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one

2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one

Cat. No.: B13310404
M. Wt: 204.21 g/mol
InChI Key: FDBZOWBNGBLLQA-UHFFFAOYSA-N
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Description

2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one is a fluorinated organic compound Fluorinated compounds are known for their unique chemical properties, which often include increased stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one typically involves the introduction of the difluoroacetyl group into a cyclohexanone derivative. One common method is the reaction of 3,5-dimethylcyclohexanone with difluoroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, the use of catalysts and optimized reaction conditions can further improve the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce difluoromethyl derivatives .

Scientific Research Applications

2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one involves its interaction with various molecular targets. The difluoroacetyl group can form strong interactions with enzymes and receptors, altering their activity. This can lead to changes in metabolic pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoroacetyl chloride: A precursor in the synthesis of various fluorinated compounds.

    2,2-Difluoro-2-arylethylamines: Fluorinated analogs of neurotransmitters such as octopamine and noradrenaline.

    Difluoroacetic anhydride: Used in the synthesis of fluorinated acyl derivatives .

Uniqueness

2-(2,2-Difluoroacetyl)-3,5-dimethylcyclohexan-1-one is unique due to its specific structure, which combines the stability and reactivity of the difluoroacetyl group with the conformational flexibility of the cyclohexanone ring. This makes it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C10H14F2O2

Molecular Weight

204.21 g/mol

IUPAC Name

2-(2,2-difluoroacetyl)-3,5-dimethylcyclohexan-1-one

InChI

InChI=1S/C10H14F2O2/c1-5-3-6(2)8(7(13)4-5)9(14)10(11)12/h5-6,8,10H,3-4H2,1-2H3

InChI Key

FDBZOWBNGBLLQA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(C(=O)C1)C(=O)C(F)F)C

Origin of Product

United States

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